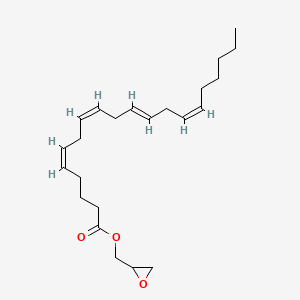

O-Arachidonoyl glycidol

Description

BenchChem offers high-quality O-Arachidonoyl glycidol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Arachidonoyl glycidol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H36O3 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9+,13-12-,16-15- |

InChI Key |

ACYNJBAUKQMZDF-MLFLMRJSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of O-Arachidonoyl glycidol (B123203)

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary mechanism of action of O-Arachidonoyl glycidol lies in its ability to inhibit the key metabolic enzymes responsible for the degradation of endocannabinoids, thereby potentiating their signaling. This guide provides a detailed technical overview of its mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Endocannabinoid Hydrolases

The signaling function of endocannabinoids like 2-AG and anandamide (B1667382) (AEA) is terminated by enzymatic hydrolysis.[1] O-Arachidonoyl glycidol functions as an inhibitor of the primary enzymes responsible for this degradation:

-

Monoacylglycerol Lipase (B570770) (MAGL) : This is the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol (B35011).[1][2]

-

Fatty Acid Amide Hydrolase (FAAH) : This enzyme is the primary catabolic enzyme for anandamide.[1][3]

By blocking the activity of these enzymes, O-Arachidonoyl glycidol effectively increases the synaptic levels and prolongs the signaling lifetime of 2-AG and anandamide. It is characterized as a non-selective inhibitor, as it targets both MAGL and FAAH.[4][5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of O-Arachidonoyl glycidol has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both MAGL and FAAH, with a slightly higher preference for MAGL in its primary cellular location.

| Target Enzyme | Substrate / Assay | Preparation | IC50 Value (µM) | Reference |

| MAGL | 2-Oleoyl glycerol hydrolysis | Cytosolic fraction (rat cerebella) | 4.5 | [5] |

| MAGL | 2-Oleoyl glycerol hydrolysis | Membrane fraction (rat cerebella) | 19 | [5] |

| FAAH | Arachidonoyl ethanolamide hydrolysis | Membrane fraction (rat cerebella) | 12 | [5] |

Downstream Signaling Pathways

The inhibition of MAGL and FAAH by O-Arachidonoyl glycidol leads to the accumulation of 2-AG and anandamide. These endocannabinoids then activate cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors.

-

CB1 Receptors : Predominantly expressed in the central nervous system, their activation modulates neurotransmitter release, leading to effects on pain, appetite, and memory.

-

CB2 Receptors : Primarily found on immune cells, their activation modulates cytokine release and immune cell migration, playing a role in inflammation and immune responses.

Enhanced activation of these receptors by elevated endocannabinoid levels initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways. This ultimately results in reduced neuroinflammation and provides neuroprotective effects, which are key therapeutic targets in neurodegenerative disease research.[6]

Experimental Protocols

The determination of IC50 values for O-Arachidonoyl glycidol typically involves in vitro enzyme activity assays.

Protocol: In Vitro Enzyme Inhibition Assay

-

Preparation of Enzyme Source :

-

Homogenize rat cerebellum tissue in a suitable buffer (e.g., Tris-HCl).

-

Perform differential centrifugation to separate cytosolic and membrane fractions. The supernatant after high-speed centrifugation serves as the cytosolic fraction (rich in MAGL), while the pellet, after washing, constitutes the membrane fraction (containing both MAGL and FAAH).

-

-

Enzyme Assay :

-

Pre-incubate aliquots of the enzyme preparation (cytosolic or membrane fraction) with varying concentrations of O-Arachidonoyl glycidol (dissolved in a vehicle like DMSO) for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]-2-oleoylglycerol for MAGL or [³H]-anandamide for FAAH.

-

Incubate the reaction mixture for a specific time at 37°C.

-

-

Termination and Product Separation :

-

Stop the reaction by adding an ice-cold solvent mixture (e.g., chloroform/methanol).

-

Separate the radiolabeled product (e.g., [³H]-oleic acid or [³H]-arachidonic acid) from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.

-

-

Quantification and Analysis :

-

Quantify the amount of radioactive product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of O-Arachidonoyl glycidol relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

O-Arachidonoyl glycidol serves as a valuable pharmacological tool for investigating the endocannabinoid system. Its mechanism of action is centered on the non-selective inhibition of the primary endocannabinoid-degrading enzymes, MAGL and FAAH. This dual inhibition leads to a significant elevation in the levels of 2-AG and anandamide, thereby amplifying their signaling through CB1 and CB2 receptors. For researchers and drug developers, understanding this mechanism is critical for utilizing O-Arachidonoyl glycidol to probe the therapeutic potential of endocannabinoid system modulation in neurological and inflammatory disorders.

References

- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It has garnered significant interest within the scientific community for its role as an inhibitor of key enzymes in the endocannabinannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This technical guide provides an in-depth overview of the discovery, history, and core technical data related to O-Arachidonoyl glycidol, designed for professionals in research and drug development.

Discovery and History

The development of O-Arachidonoyl glycidol is rooted in the broader history of endocannabinoid research. The endocannabinoid system, with its primary ligands anandamide (B1667382) and 2-AG, was a focal point of intense study in the late 20th and early 21st centuries. Understanding the synthesis and degradation of these signaling lipids opened avenues for therapeutic intervention.

O-Arachidonoyl glycidol emerged from structure-activity relationship (SAR) studies aimed at developing inhibitors of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. A key publication by Cisneros, Vandevoorde, Ortega-Gutiérrez, et al. in the Journal of Medicinal Chemistry in 2007, appears to be a seminal paper detailing a series of 2-AG analogs, including O-Arachidonoyl glycidol, and their inhibitory effects on both MAGL and FAAH.[1] This research provided valuable insights into the structural requirements for inhibiting these enzymes and positioned O-Arachidonoyl glycidol as a useful tool for studying the endocannabinoid system.

Physicochemical Properties

| Property | Value |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |

| CAS Number | 439146-24-4 |

| Molecular Formula | C₂₃H₃₆O₃ |

| Molecular Weight | 360.5 g/mol |

| Appearance | A solution in methyl acetate |

Biological Activity and Quantitative Data

O-Arachidonoyl glycidol functions as an inhibitor of both FAAH and MAGL, thereby increasing the endogenous levels of anandamide and 2-AG, respectively. The following table summarizes the reported inhibitory concentrations (IC₅₀) from in vitro assays.

| Target Enzyme | Substrate | Tissue Source | IC₅₀ (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cytosolic fraction of rat cerebella | 4.5 | [1] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Membrane fraction of rat cerebella | 19 | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebella | 12 | [1] |

Signaling Pathways

O-Arachidonoyl glycidol exerts its effects by modulating the endocannabinoid signaling pathway. By inhibiting FAAH and MAGL, it prevents the breakdown of the endogenous cannabinoids anandamide and 2-AG. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2).

Caption: Inhibition of FAAH and MAGL by O-Arachidonoyl glycidol.

Experimental Protocols

While the seminal publication by Cisneros et al. (2007) does not provide exhaustive, step-by-step protocols, the methodologies can be inferred from standard practices in the field for synthesizing analogous compounds and for conducting enzyme inhibition assays.

Synthesis of O-Arachidonoyl Glycidol (General Approach)

The synthesis of O-Arachidonoyl glycidol likely involves the esterification of glycidol with arachidonic acid. A general procedure would be as follows:

-

Activation of Arachidonic Acid: Arachidonic acid is first activated to a more reactive form, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Esterification: The activated arachidonic acid is then reacted with glycidol in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate O-Arachidonoyl glycidol from unreacted starting materials and byproducts.

Caption: General workflow for the synthesis of O-Arachidonoyl glycidol.

FAAH and MAGL Inhibition Assays (General Protocol)

The IC₅₀ values for O-Arachidonoyl glycidol were likely determined using a radiometric or fluorometric assay. A general protocol for such an assay is as follows:

-

Enzyme Preparation: Homogenates of rat cerebellum are prepared and subjected to centrifugation to separate the cytosolic and membrane fractions, which serve as the source of MAGL and FAAH, respectively.

-

Assay Incubation: The enzyme preparation is incubated with a radiolabeled or fluorogenic substrate (e.g., [³H]2-oleoylglycerol for MAGL, [³H]arachidonoyl ethanolamide for FAAH) in a suitable buffer system.

-

Inhibitor Addition: Various concentrations of O-Arachidonoyl glycidol are added to the incubation mixture.

-

Reaction Termination and Product Separation: The enzymatic reaction is stopped after a defined period. The radiolabeled product is separated from the unreacted substrate using liquid-liquid extraction or chromatography.

-

Quantification: The amount of product formed is quantified using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy (for fluorogenic substrates).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of O-Arachidonoyl glycidol, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Caption: General workflow for FAAH/MAGL inhibition assay.

Conclusion

O-Arachidonoyl glycidol serves as a valuable pharmacological tool for the study of the endocannabinoid system. Its dual inhibitory action on FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, providing a means to investigate the physiological and pathophysiological roles of anandamide and 2-AG. The data and protocols outlined in this guide offer a foundational understanding for researchers and professionals engaged in the development of novel therapeutics targeting the endocannabinoid system. Further investigation into the specific synthesis and assay conditions used in the original discovery will provide even greater clarity and reproducibility for future studies.

References

O-Arachidonoyl Glycidol: A Technical Guide to its Application in Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes, including pain perception, inflammation, mood, and memory. The primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] The biological actions of these endocannabinoids are tightly controlled by their synthesis on demand and their rapid degradation by specific enzymes. O-Arachidonoyl glycidol (B123203) (OAG) has emerged as a valuable pharmacological tool for researchers investigating the ECS. As a stable analog of 2-AG, its primary role is the inhibition of the key enzymes responsible for endocannabinoid degradation: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[2] This dual inhibitory action allows for the elevation of endogenous levels of both 2-AG and anandamide (B1667382), providing a powerful method to study the downstream effects of enhanced endocannabinoid signaling. This technical guide provides an in-depth overview of OAG, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

O-Arachidonoyl Glycidol: Chemical Properties

| Property | Value |

| Chemical Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |

| Molecular Formula | C₂₃H₃₆O₃ |

| Molecular Weight | 360.5 g/mol |

| CAS Number | 439146-24-4 |

| Appearance | A solution in methyl acetate (B1210297) |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml |

Mechanism of Action and Quantitative Data

O-Arachidonoyl glycidol functions as an inhibitor of both MAGL and FAAH. By blocking the active sites of these enzymes, OAG prevents the hydrolysis of 2-AG and anandamide, respectively. This leads to an accumulation of these endocannabinoids in the synaptic cleft and surrounding tissues, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets. The inhibitory potency of OAG and other relevant inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.

Table 1: Comparative Inhibitory Potency (IC₅₀) of O-Arachidonoyl Glycidol and Other Selected Endocannabinoid Enzyme Inhibitors

| Compound | Target Enzyme | Tissue/Cell Source | IC₅₀ | Reference |

| O-Arachidonoyl Glycidol | MAGL (2-oleoyl glycerol (B35011) hydrolysis) | Rat Cerebella (cytosolic fraction) | 4.5 µM | [2] |

| MAGL (2-oleoyl glycerol hydrolysis) | Rat Cerebella (membrane fraction) | 19 µM | [2] | |

| FAAH (anandamide hydrolysis) | Rat Cerebella (membrane fraction) | 12 µM | [2] | |

| JZL195 | FAAH | Mouse Brain | 2 nM | [3] |

| MAGL | Mouse Brain | 4 nM | [3] | |

| JZL184 | MAGL | Mouse Brain | ~8 µM | [4] |

| PF-3845 | FAAH | Mouse Brain | - | [1] |

| AM4302 (Dual Inhibitor) | FAAH (human) | - | 60 nM | [5] |

| FAAH (rat) | - | 31 nM | [5] | |

| MAGL (human) | - | 41 nM | [5] | |

| MAGL (rat) | - | 200 nM | [5] | |

| AM4301 (MAGL Selective) | MAGL (human) | - | 8.9 nM | [5] |

| MAGL (rat) | - | 36 nM | [5] | |

| AM4303 (FAAH Selective) | FAAH (human) | - | 2 nM | [5] |

| FAAH (rat) | - | 1.9 nM | [5] |

Signaling Pathways

The endocannabinoid signaling pathway is a complex process involving the synthesis, release, receptor binding, and degradation of anandamide and 2-AG. OAG's role is to intervene at the degradation step, thereby amplifying the overall signaling cascade.

Experimental Protocols

The following are detailed methodologies for conducting in vitro inhibition assays for MAGL and FAAH using O-Arachidonoyl glycidol.

Protocol 1: Monoacylglycerol Lipase (MAGL) Inhibition Assay

Objective: To determine the IC₅₀ of O-Arachidonoyl glycidol for the inhibition of MAGL activity.

Materials:

-

Rat cerebellum tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

O-Arachidonoyl glycidol (OAG) stock solution (in a suitable solvent like DMSO or ethanol)

-

Radiolabeled substrate: [³H]-2-oleoylglycerol or a fluorogenic substrate like 4-nitrophenyl acetate (4-NPA)

-

Scintillation cocktail (for radiolabeled substrate) or a spectrophotometer/plate reader (for fluorogenic substrate)

-

96-well plates

-

Centrifuge and rotor capable of 100,000 x g

-

Incubator (37°C)

Procedure:

-

Enzyme Preparation (Rat Cerebellar Cytosol): a. Homogenize fresh or frozen rat cerebellum in ice-cold homogenization buffer. b. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. c. Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a Bradford assay). Dilute to the desired concentration with homogenization buffer.

-

Assay Setup: a. Prepare serial dilutions of OAG in the assay buffer. b. In a 96-well plate, add the diluted enzyme preparation to each well. c. Add the various concentrations of OAG or vehicle control to the respective wells. d. Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.

-

Enzymatic Reaction: a. Initiate the reaction by adding the substrate ([³H]-2-oleoylglycerol or 4-NPA) to each well. b. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Detection and Data Analysis:

-

For Radiolabeled Substrate: a. Stop the reaction by adding a stop solution (e.g., chloroform/methanol). b. Separate the product from the substrate using liquid-liquid extraction or thin-layer chromatography. c. Measure the radioactivity of the product using a scintillation counter.

-

For Fluorogenic Substrate: a. Stop the reaction (if necessary) or directly measure the absorbance of the product (4-nitrophenol) at 405-415 nm using a plate reader. b. Calculate the percentage of inhibition for each OAG concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the IC₅₀ of O-Arachidonoyl glycidol for the inhibition of FAAH activity.

Materials:

-

Rat cerebellum tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

O-Arachidonoyl glycidol (OAG) stock solution

-

Radiolabeled substrate: [³H]-anandamide or a fluorogenic substrate

-

Scintillation cocktail or spectrophotometer/plate reader

-

96-well plates

-

Centrifuge and rotor capable of 100,000 x g

-

Incubator (37°C)

Procedure:

-

Enzyme Preparation (Rat Cerebellar Membranes): a. Homogenize fresh or frozen rat cerebellum in ice-cold homogenization buffer. b. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. c. Discard the supernatant. Resuspend the pellet (membrane fraction) in fresh homogenization buffer. d. Determine the protein concentration and dilute to the desired concentration.

-

Assay Setup: a. Follow the same procedure as for the MAGL assay (Protocol 1, Step 2) to prepare serial dilutions of OAG and pre-incubate with the enzyme preparation.

-

Enzymatic Reaction: a. Initiate the reaction by adding the substrate ([³H]-anandamide or a fluorogenic substrate) to each well. b. Incubate the plate at 37°C for a suitable duration.

-

Detection and Data Analysis: a. Follow the same principles as for the MAGL assay (Protocol 1, Step 4) to stop the reaction, detect the product, and calculate the IC₅₀ value for OAG against FAAH.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the inhibitory effects of a compound like O-Arachidonoyl glycidol on endocannabinoid-degrading enzymes.

Conclusion

O-Arachidonoyl glycidol is a potent research tool for the in-depth study of the endocannabinoid system. Its ability to dually inhibit MAGL and FAAH provides a reliable method for elevating endogenous anandamide and 2-AG levels, thereby enabling the investigation of the multifaceted roles of these signaling lipids in health and disease. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize OAG in their experimental designs. Careful consideration of experimental conditions and appropriate controls, as outlined in the workflow, is crucial for obtaining robust and reproducible results. The continued use of such pharmacological tools will undoubtedly further our understanding of the therapeutic potential of targeting the endocannabinoid system.

References

- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of O-Arachidonoyl Glycidol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] It functions primarily as an inhibitor of several serine hydrolases responsible for the degradation of endocannabinoids. By blocking these enzymes, O-Arachidonoyl glycidol elevates the endogenous levels of 2-AG, thereby potentiating its signaling effects. This guide provides a comprehensive overview of the identified biological targets of O-Arachidonoyl glycidol, presenting quantitative inhibitory data, detailed experimental methodologies for target characterization, and visual diagrams of the relevant signaling pathways and experimental workflows. Its primary utility is as a research tool to probe the physiological and pathophysiological roles of the 2-AG signaling system.

Primary Biological Targets

The principal biological targets of O-Arachidonoyl glycidol are the enzymes that catalyze the hydrolysis of 2-AG. The endocannabinoid 2-AG is a crucial signaling lipid that modulates a wide array of physiological processes through activation of cannabinoid receptors CB1 and CB2.[2][4] Its signaling is tightly regulated by a network of serine hydrolases that degrade it into arachidonic acid and glycerol (B35011).[4][5]

O-Arachidonoyl glycidol has been identified as an inhibitor of the following key hydrolases:

-

Monoacylglycerol Lipase (MAGL): Considered the primary enzyme responsible for the degradation of 2-AG in the central nervous system, accounting for approximately 85% of its hydrolysis.[4][6]

-

Fatty Acid Amide Hydrolase (FAAH): The main enzyme for the degradation of another major endocannabinoid, anandamide (B1667382) (AEA), but it can also hydrolyze 2-AG.[5][7]

-

Alpha/Beta-Hydrolase Domain 6 (ABHD6): A more recently identified enzyme that contributes to 2-AG hydrolysis, particularly in specific cellular and subcellular locations like postsynaptic neurons.[6][8]

By inhibiting these enzymes, O-Arachidonoyl glycidol effectively increases the concentration and prolongs the action of 2-AG at cannabinoid receptors.

Quantitative Inhibitory Activity

The inhibitory potency of O-Arachidonoyl glycidol against its primary targets has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Enzyme Source | Substrate Used in Assay | IC50 (µM) |

| MAGL (and other hydrolases) | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol (2-OG) | 4.5[1][2][3][9] |

| MAGL (and other hydrolases) | Membrane fraction of rat cerebella | 2-Oleoyl glycerol (2-OG) | 19[1][2][3][9] |

| FAAH | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide (Anandamide) | 12[1][2][3][9] |

Signaling Pathway and Mechanism of Action

O-Arachidonoyl glycidol enhances endocannabinoid signaling by preventing the breakdown of 2-AG. The diagram below illustrates the 2-AG signaling pathway and the inhibitory points of action for O-Arachidonoyl glycidol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. netascientific.com [netascientific.com]

- 3. interpriseusa.com [interpriseusa.com]

- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. realmofcaring.org [realmofcaring.org]

- 7. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stability and Storage of O-Arachidonoyl Glycidol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of O-Arachidonoyl glycidol (B123203), a significant tool in endocannabinoid research. Understanding the chemical stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing its integrity. Furthermore, it delves into the signaling pathways modulated by O-Arachidonoyl glycidol, offering a deeper understanding of its mechanism of action.

Chemical Identity and Properties

O-Arachidonoyl glycidol is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-AG, respectively.

| Property | Value |

| Chemical Name | (R)-(+)-Glycidyl 5Z,8Z,11Z,14Z-eicosatetraenoate |

| Molecular Formula | C₂₃H₃₆O₃ |

| Molecular Weight | 360.5 g/mol |

| Appearance | Solution in methyl acetate (B1210297) |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Stability and Storage

Proper storage is paramount to maintain the integrity and activity of O-Arachidonoyl glycidol. The following table summarizes the recommended storage conditions and known stability information.

| Parameter | Recommendation/Data | Source |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Long-term Stability | ≥ 2 years at -20°C | --INVALID-LINK-- |

| Supplied Form | A solution in methyl acetate | --INVALID-LINK-- |

| Storage Container | Tightly sealed, light-resistant vial | General laboratory best practices |

To ensure optimal stability, the compound should be stored in its original vial at the recommended temperature. Frequent freeze-thaw cycles should be avoided. For creating working solutions, it is advisable to aliquot the stock solution into smaller, single-use vials.

Potential Degradation Pathways

While specific degradation studies on O-Arachidonoyl glycidol are not extensively published, its structure, containing a polyunsaturated fatty acid chain and an epoxide ring, suggests susceptibility to two primary degradation pathways:

-

Hydrolysis: The ester linkage in O-Arachidonoyl glycidol can be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH. This would lead to the formation of arachidonic acid and glycidol. The epoxide ring of glycidol can also undergo hydrolysis to form a diol.

-

Oxidation: The four double bonds in the arachidonoyl chain are prone to oxidation, a common degradation pathway for polyunsaturated fatty acids. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or heat. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound.

Experimental Protocols

Protocol for Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial for accurately assessing the purity and degradation of O-Arachidonoyl glycidol. A high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) method is recommended.

Objective: To develop and validate an HPLC-MS method capable of separating O-Arachidonoyl glycidol from its potential degradation products.

Materials:

-

O-Arachidonoyl glycidol standard

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

-

C18 reversed-phase HPLC column

-

HPLC system with a UV detector and a mass spectrometer

Methodology:

-

Method Development:

-

Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

Gradient: A typical starting gradient could be 70% B, increasing to 100% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Detection: Monitor at a wavelength relevant for the chromophore (if any) and use mass spectrometry for positive identification. For MS, use electrospray ionization (ESI) in positive mode and monitor for the [M+H]⁺ ion of O-Arachidonoyl glycidol and its potential degradants.

-

-

Forced Degradation Studies:

-

Subject solutions of O-Arachidonoyl glycidol to various stress conditions to generate degradation products. This will help in confirming the method's ability to separate the parent compound from its degradants.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a dry film).

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

Analyze the stressed samples using the developed HPLC-MS method to identify and separate the degradation peaks.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Mechanism of Action and Signaling Pathways

O-Arachidonoyl glycidol exerts its biological effects primarily by inhibiting FAAH and MAGL. This inhibition leads to an increase in the endogenous levels of anandamide and 2-AG. These endocannabinoids then activate cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors.

-

CB1 Receptors: Primarily located in the central nervous system, their activation is associated with the psychoactive effects of cannabinoids and modulation of neurotransmitter release.

-

CB2 Receptors: Predominantly found in the immune system and peripheral tissues, their activation is linked to anti-inflammatory and immunomodulatory effects.

The inhibition of FAAH and MAGL by O-Arachidonoyl glycidol effectively enhances endocannabinoid signaling, leading to a range of downstream cellular responses.

Conclusion

O-Arachidonoyl glycidol is a valuable research tool whose efficacy is dependent on its stability. Adherence to recommended storage conditions of -20°C in a tightly sealed container is crucial for its long-term use. Researchers should be aware of the potential for hydrolytic and oxidative degradation and employ validated stability-indicating analytical methods to ensure the quality of the compound in their experiments. A thorough understanding of its mechanism of action, involving the inhibition of FAAH and MAGL and the subsequent enhancement of endocannabinoid signaling, is essential for the accurate interpretation of research findings.

O-Arachidonoyl glycidol solubility in different solvents

An In-Depth Technical Guide to the Solubility of O-Arachidonoyl Glycidol (B123203)

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of bioactive lipids is paramount. O-Arachidonoyl glycidol, a critical analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), serves as a valuable tool in studying the endocannabinoid system by inhibiting key hydrolytic enzymes.[1][2][3] This technical guide provides a comprehensive overview of the solubility of O-Arachidonoyl glycidol in various solvents, details common experimental methodologies for solubility determination, and illustrates its relevant biological pathway and experimental workflows.

O-Arachidonoyl Glycidol: An Overview

O-Arachidonoyl glycidol (5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester) is an analog of 2-AG that demonstrates inhibitory activity against monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][4] By blocking these enzymes, it prevents the breakdown of endocannabinoids like 2-AG and anandamide, making it a crucial pharmacological tool for research into neurodegenerative diseases, pain, and inflammation.[4]

Solubility Data

The solubility of O-Arachidonoyl glycidol has been determined in several common organic solvents. This data is essential for preparing stock solutions and conducting in vitro and in vivo experiments. The quantitative solubility data is summarized in the table below.

| Solvent | Solubility |

| Ethanol (B145695) | 50 mg/ml |

| Dimethylformamide (DMF) | 20 mg/ml |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/ml |

| (Data sourced from Cayman Chemical and Neta Scientific)[1][4] |

It is important to note that for many lipids, including O-Arachidonoyl glycidol, solubility in aqueous buffers is limited.[5] To achieve maximum solubility in an aqueous medium, it is often recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then perform a serial dilution into the aqueous buffer of choice.[5]

Biological Pathway Inhibition

O-Arachidonoyl glycidol exerts its biological effects by inhibiting the enzymes responsible for the degradation of endocannabinoids. The diagram below illustrates this inhibitory action.

References

Methodological & Application

Application of O-Arachidonoyl Glycidol in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). In the field of neuroscience, OAG serves as a valuable research tool due to its inhibitory activity against two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][2] By blocking these enzymes, OAG effectively elevates the levels of endogenous 2-AG and anandamide (B1667382) (AEA), allowing for the potentiation and prolonged signaling of these endocannabinoids at cannabinoid receptors (CB1 and CB2) and other targets. This unique dual-inhibitory profile makes OAG a powerful pharmacological agent for investigating the physiological and pathophysiological roles of the endocannabinoid system in the central nervous system.

This document provides detailed application notes and experimental protocols for the use of O-Arachidonoyl glycidol in neuroscience research, with a focus on its application in studying enzyme kinetics, neuronal signaling, synaptic plasticity, and neuroinflammation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of O-Arachidonoyl Glycidol

| Target Enzyme | Substrate Used in Assay | Tissue/Cell Fraction | Species | IC50 Value (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Cytosolic) | Rat | 4.5 | [1][2] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Membrane) | Rat | 19 | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebellum (Membrane) | Rat | 12 | [1][2] |

Table 2: Physicochemical Properties and Solubility of O-Arachidonoyl Glycidol

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₆O₃ | [1] |

| Molecular Weight | 360.5 g/mol | [1] |

| Formulation | A solution in methyl acetate | [1][2] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 50 mg/ml | [1][2] |

Signaling Pathways and Experimental Workflows

Diagram 1: O-Arachidonoyl Glycidol Mechanism of Action

Caption: Mechanism of O-Arachidonoyl Glycidol (OAG) action.

Diagram 2: Experimental Workflow for In Vitro Neuronal Culture Studies

References

Application Notes and Protocols for O-Arachidonoyl Glycidol in Fatty Acid Amide Hydrolase (FAAH) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and other fatty acid amides. By hydrolyzing these endogenous signaling lipids, FAAH terminates their activity in various physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of FAAH presents a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential treatments for a range of neurological and inflammatory disorders with a potentially reduced side effect profile compared to direct cannabinoid receptor agonists.

O-Arachidonoyl glycidol (B123203) is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) that has been identified as an inhibitor of FAAH. Its structure, featuring a reactive epoxide ring, suggests a mechanism of irreversible covalent inhibition. These application notes provide a comprehensive overview of O-Arachidonoyl glycidol's activity, a detailed protocol for its in vitro characterization, and a summary of its potential therapeutic applications based on the established pharmacology of FAAH inhibitors.

Mechanism of Action

O-Arachidonoyl glycidol is believed to act as an irreversible inhibitor of FAAH. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site on the electrophilic epoxide ring of O-Arachidonoyl glycidol. This results in the formation of a stable covalent bond, leading to the inactivation of the enzyme. By inhibiting FAAH, O-Arachidonoyl glycidol prevents the breakdown of anandamide, leading to elevated levels of this endocannabinoid. The increased concentration of anandamide results in enhanced activation of cannabinoid receptors (CB1 and CB2), which in turn modulates downstream signaling pathways involved in pain, inflammation, and mood.

Quantitative Data

The inhibitory potency of O-Arachidonoyl glycidol against FAAH has been determined in in vitro assays. The following table summarizes the available quantitative data.

| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |

| O-Arachidonoyl glycidol | Rat Cerebella Membrane Fraction | Arachidonoyl Ethanolamide | 12 | [1] |

| URB597 (Control) | Human Recombinant FAAH | AMC Arachidonoyl Amide | 0.0046 | [2] |

| JZL195 (Control) | Human Recombinant FAAH | AMC Arachidonoyl Amide | ~0.008 | N/A |

Note: IC50 values for control inhibitors are provided for comparative purposes and may vary depending on assay conditions.

Experimental Protocols

In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a method to determine the inhibitory activity of O-Arachidonoyl glycidol on FAAH using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate, AMC-arachidonoyl amide, to the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).

Materials:

-

Recombinant Human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

AMC Arachidonoyl Amide (FAAH Substrate)

-

O-Arachidonoyl Glycidol (Test Inhibitor)

-

URB597 or JZL195 (Positive Control Inhibitor)

-

DMSO (for dissolving compounds)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with ultrapure water. Keep on ice.

-

Prepare a stock solution of O-Arachidonoyl glycidol in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the control inhibitor (e.g., URB597) in DMSO.

-

Prepare a stock solution of the FAAH substrate, AMC arachidonoyl amide, in ethanol (B145695) or DMSO.

-

Dilute the recombinant FAAH enzyme in ice-cold 1X FAAH Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of O-Arachidonoyl glycidol and the control inhibitor in 1X FAAH Assay Buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells (Control): 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

-

Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the respective inhibitor dilution.

-

Background Wells: 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH substrate to all wells. The final volume in each well should be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 1-2 minutes for a total of 20-30 minutes.

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential In Vivo Applications

While specific in vivo studies for O-Arachidonoyl glycidol are not extensively documented, the well-established consequences of FAAH inhibition in animal models provide a strong basis for its potential therapeutic applications. Pharmacological or genetic inactivation of FAAH consistently produces analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects without the psychotropic side effects associated with direct CB1 receptor agonists.

Potential therapeutic areas for O-Arachidonoyl glycidol and other FAAH inhibitors include:

-

Pain Management:

-

Neuropathic pain

-

Inflammatory pain

-

-

Anxiety and Mood Disorders:

-

Generalized anxiety disorder

-

Depression

-

-

Neurodegenerative Diseases:

-

Exploring neuroprotective effects

-

Further in vivo studies would be required to characterize the pharmacokinetic and pharmacodynamic properties of O-Arachidonoyl glycidol and to confirm its efficacy and safety in relevant disease models.

Conclusion

O-Arachidonoyl glycidol is a valuable research tool for studying the endocannabinoid system. Its inhibitory action on FAAH provides a mechanism to modulate endogenous anandamide levels, offering a potential therapeutic avenue for a variety of disorders. The protocols and data presented here serve as a guide for researchers to further investigate the pharmacological profile of this compound and its potential for drug development.

References

Application Note & Protocol: Preparation of O-Arachidonoyl Glycidol Stock Solutions

Audience: Researchers, scientists, and drug development professionals in pharmacology, neuroscience, and cancer research.

Abstract O-Arachidonoyl glycidol (B123203) is a potent and selective analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG).[1][2] It functions primarily as an inhibitor of monoacylglycerol lipase (B570770) (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH), the key enzymes responsible for the degradation of the endocannabinoids 2-AG and anandamide, respectively.[1][3][4] By preventing the breakdown of these signaling lipids, O-Arachidonoyl glycidol effectively elevates their levels, thereby potentiating endocannabinoid signaling through cannabinoid receptors CB1 and CB2.[3][5] This makes it an invaluable tool for studying the physiological and pathophysiological roles of the endocannabinoid system. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of O-Arachidonoyl glycidol solutions.

Chemical and Physical Properties

O-Arachidonoyl glycidol is a lipid-soluble compound requiring organic solvents for initial solubilization. The quantitative data below has been compiled from supplier technical datasheets.

| Property | Data |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |

| Molecular Formula | C₂₃H₃₆O₃ |

| Molecular Weight | 360.5 g/mol |

| Purity | ≥98% |

| Formulation | Typically supplied as a solution in methyl acetate (B1210297) or as a powder |

| Solubility (Ethanol) | 50 mg/mL |

| Solubility (DMSO) | 20 mg/mL |

| Solubility (DMF) | 20 mg/mL |

| Storage Temperature | -20°C |

| Long-Term Stability | ≥ 2 years at -20°C in provided solvent or as a powder |

[Data sourced from references: 1, 2, 3]

Mechanism of Action: Potentiation of Endocannabinoid Signaling

O-Arachidonoyl glycidol exerts its biological effects by inhibiting the degradation of endocannabinoids. In the canonical pathway of retrograde signaling, 2-AG is synthesized on-demand in the postsynaptic neuron and travels to the presynaptic terminal to activate CB1 receptors, suppressing neurotransmitter release.[5][6] This signal is terminated when 2-AG is hydrolyzed by the presynaptic enzyme MAGL. O-Arachidonoyl glycidol irreversibly inhibits MAGL, leading to a sustained elevation of 2-AG levels and prolonged CB1 receptor activation.[3][7]

Experimental Protocols

Workflow for Solution Preparation

The overall process involves preparing a high-concentration primary stock in an organic solvent, followed by dilution to a working concentration in an appropriate aqueous buffer for biological assays.

Protocol 1: Preparation of High-Concentration Primary Stock Solution (e.g., 10 mM)

This protocol describes how to create a concentrated stock solution in an organic solvent, which can be stored for long periods and used for subsequent dilutions.

Materials:

-

O-Arachidonoyl glycidol (as supplied)

-

Anhydrous/molecular biology grade Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Calibrated analytical balance

-

Glass vial or round-bottom flask

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes

Safety Precautions:

-

O-Arachidonoyl glycidol is for research use only and not for human or veterinary use.[1]

-

Perform all steps in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Procedure:

-

Preparation of Compound:

-

If supplied in methyl acetate: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) at room temperature. Avoid heating, as it may degrade the lipid. The result will be a neat oil.

-

If supplied as a solid/powder: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

-

Weighing the Compound:

-

Accurately weigh the desired amount of the dried O-Arachidonoyl glycidol into a clean glass vial. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 360.5 g/mol x 1000 = 3.605 mg

-

-

-

Solubilization:

-

Based on the desired concentration and weighed mass, calculate the required volume of solvent. Using the example above, add 1 mL of anhydrous DMSO to the 3.605 mg of compound.

-

Vortex the vial thoroughly. If necessary, briefly sonicate in a water bath until the compound is fully dissolved. The solution should be clear.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

-

Store the aliquots tightly sealed at -20°C . The compound is stable for at least two years when stored under these conditions.[1]

-

Protocol 2: Preparation of Aqueous Working Solutions

O-Arachidonoyl glycidol has very poor solubility in aqueous solutions and will precipitate if diluted directly. This protocol describes the standard method for preparing working solutions for cell culture or other aqueous-based assays.

Materials:

-

Primary stock solution of O-Arachidonoyl glycidol (from Protocol 1)

-

Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)

-

(Optional) Pluronic F-127 or fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.

Procedure:

-

Thaw Primary Stock:

-

Remove one aliquot of the primary stock solution from the -20°C freezer and thaw it at room temperature.

-

-

Dilution into Aqueous Buffer:

-

Warm the desired aqueous buffer to 37°C.

-

Perform a serial dilution. A crucial step is to add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

-

Example for a 10 µM final concentration from a 10 mM stock:

-

First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of buffer (1:100 dilution) to get a 100 µM solution.

-

Next, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer (1:10 dilution) to achieve the final 10 µM concentration.

-

-

-

Using Solubility Enhancers (Recommended):

-

To maintain solubility and bioavailability in cell culture media, it is often beneficial to complex the lipid with BSA.

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in your buffer. When making your working solution, use this BSA-containing buffer as the diluent. The BSA will help keep the lipophilic compound in solution.

-

-

Final Use:

-

Use the freshly prepared working solution immediately. Do not store aqueous dilutions, as the compound will degrade and/or precipitate over time.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. netascientific.com [netascientific.com]

- 4. O-Arachidonoyl Glycidol | CAS 439146-24-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. O-Arachidonoyl glycidol|CAS 439146-24-4|DC Chemicals [dcchemicals.com]

Application Notes and Protocols: O-Arachidonoyl Glycidol as a Tool for Lipid Biochemistry Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). It serves as a valuable research tool in lipid biochemistry and neuroscience due to its inhibitory effects on key enzymes involved in the endocannabinoid system. Specifically, OAG blocks the hydrolysis of 2-oleoyl glycerol and the fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of anandamide.[1][2] This document provides detailed application notes, protocols, and data regarding the use of O-Arachidonoyl glycidol for in vitro enzyme inhibition studies.

Applications

-

Inhibition of Monoacylglycerol Lipase (B570770) (MAGL): OAG is an inhibitor of MAGL, the primary enzyme responsible for the degradation of 2-AG.[3][4][5] By inhibiting MAGL, OAG can be used to study the physiological and pathological roles of elevated 2-AG levels.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): OAG also inhibits FAAH, the enzyme that degrades anandamide.[1][2][6] This allows for the investigation of the functional interplay between the two major endocannabinoids, 2-AG and anandamide.

-

Probing the Endocannabinoid System: As a dual inhibitor, OAG can be utilized to broadly enhance endocannabinoid signaling, making it a useful tool for studying the overall effects of the endocannabinoid system in various physiological processes, including pain, inflammation, and neurotransmission.[5][7][8]

-

Lead Compound for Drug Discovery: The structure of OAG can serve as a scaffold for the development of more potent and selective inhibitors of MAGL or FAAH.[6]

Data Presentation

Inhibitory Activity of O-Arachidonoyl Glycidol

| Target Enzyme | Substrate | Tissue/Cell Fraction | Species | IC50 Value (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cerebellum (Cytosolic) | Rat | 4.5 | [1][2] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cerebellum (Membrane) | Rat | 19 | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Cerebellum (Membrane) | Rat | 12 | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | [3H]AEA | Membrane | Not Specified | 83 (pI50 4.08) | [6] |

| Monoacylglycerol Lipase (MAGL) | [3H]2-OG | Cytosol | Not Specified | 90 (pI50 4.04) | [6] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Monoacylglycerol Lipase (MAGL) Activity

This protocol is designed to assess the inhibitory effect of O-Arachidonoyl glycidol on MAGL activity in rat cerebellar cytosolic and membrane fractions.

Materials:

-

O-Arachidonoyl Glycidol

-

Rat cerebellum

-

2-Oleoyl glycerol (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Homogenization buffer

-

Bradford reagent for protein quantification

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Cerebellar Fractions:

-

Homogenize fresh or frozen rat cerebellum in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of both fractions using the Bradford assay.

-

-

Enzyme Inhibition Assay:

-

Prepare a stock solution of O-Arachidonoyl glycidol in a suitable solvent (e.g., DMSO or ethanol).

-

In a microplate, add the assay buffer, the cerebellar fraction (cytosolic or membrane), and varying concentrations of O-Arachidonoyl glycidol or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, 2-oleoyl glycerol.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of product formed using an appropriate detection method (e.g., colorimetric or fluorometric assay for glycerol or the released fatty acid).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of O-Arachidonoyl glycidol compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: In Vitro Inhibition of Fatty Acid Amide Hydrolase (FAAH) Activity

This protocol outlines the procedure for measuring the inhibitory effect of O-Arachidonoyl glycidol on FAAH activity using rat cerebellar membrane fractions.

Materials:

-

O-Arachidonoyl Glycidol

-

Rat cerebellum

-

Arachidonoyl ethanolamide (anandamide) (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 9.0)

-

Homogenization buffer

-

Bradford reagent for protein quantification

-

Scintillation counter and scintillation fluid (if using a radiolabeled substrate)

Procedure:

-

Preparation of Cerebellar Membrane Fraction:

-

Follow the same procedure as in Protocol 1 to obtain the membrane fraction from rat cerebellum.

-

-

Enzyme Inhibition Assay:

-

Prepare a stock solution of O-Arachidonoyl glycidol.

-

In a reaction tube, combine the assay buffer, the cerebellar membrane fraction, and different concentrations of O-Arachidonoyl glycidol or vehicle.

-

Pre-incubate the mixture at 37°C.

-

Start the reaction by adding the substrate, arachidonoyl ethanolamide. A common method involves using [14C]anandamide and measuring the release of [14C]ethanolamine.

-

Incubate the reaction at 37°C.

-

Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to partition the unreacted substrate from the aqueous product.

-

Centrifuge to separate the phases.

-

Measure the radioactivity in the aqueous phase containing the [14C]ethanolamine using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of product formed in the presence of different concentrations of the inhibitor.

-

Calculate the percentage of FAAH inhibition for each concentration.

-

Plot the data and determine the IC50 value as described in Protocol 1.

-

Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. interpriseusa.com [interpriseusa.com]

- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration of N-Arachidonoyl Glycine (NAGly) in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl glycine (B1666218) (NAGly), a naturally occurring lipid mediator, is structurally related to the endocannabinoid anandamide (B1667382).[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of analgesia and inflammation.[1][2] Unlike anandamide, NAGly exhibits low affinity for the classical cannabinoid receptors CB1 and CB2, suggesting a distinct mechanism of action.[1] Its biological effects are thought to be mediated, at least in part, through the orphan G protein-coupled receptor GPR18 and through the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[3][4]

These application notes provide a comprehensive overview of the in vivo administration of NAGly in animal models, summarizing key quantitative data and detailing experimental protocols for assessing its analgesic and anti-inflammatory properties.

Data Presentation

Analgesic Effects of Intrathecal NAGly Administration in Rats

The analgesic properties of NAGly have been evaluated in rodent models of inflammatory and neuropathic pain. Intrathecal administration has been shown to dose-dependently reduce pain behaviors.

| Animal Model | Pain Modality | Treatment | Dose (nmol) | Outcome Measure | Result | Reference |

| Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain | Mechanical Allodynia | NAGly | 70 - 700 | Mechanical Paw Withdrawal Threshold | Dose-dependent increase in withdrawal threshold | [1][5] |

| FCA-Induced Inflammatory Pain | Thermal Hyperalgesia | NAGly | 70 - 700 | Thermal Paw Withdrawal Latency | Dose-dependent increase in withdrawal latency | [1][5] |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mechanical Allodynia | NAGly | 700 | Mechanical Paw Withdrawal Threshold | Significant increase in withdrawal threshold | [6][7] |

Effects of NAGly on Endocannabinoid Levels via FAAH Inhibition

Oral administration of NAGly has been demonstrated to inhibit FAAH, leading to a significant elevation of anandamide levels in the blood.

| Animal Model | Administration Route | Dose (mg/kg) | Analyte | Tissue | Fold Increase vs. Vehicle | Reference |

| Rat | Oral (p.o.) | 10 | Anandamide | Blood | > 9-fold | [8] |

Effects of Subcutaneous NAGly Administration on Food Intake in Mice

Subcutaneous administration of NAGly has been shown to influence feeding behavior in mice.

| Animal Model | Administration Route | Dose | Observation Period | Key Finding | Reference |

| BALB/c Mice | Subcutaneous | 1 nM and 10 nM | 21 days | Promotes acute hyperphagia | [9] |

Signaling Pathways and Mechanisms of Action

NAGly's biological activities are attributed to its interaction with multiple molecular targets. The primary proposed mechanisms include the activation of the orphan G protein-coupled receptor GPR18 and the inhibition of FAAH.

GPR18 Signaling Pathway

NAGly is a putative endogenous ligand for GPR18.[4] Activation of GPR18 by NAGly has been linked to the modulation of intracellular signaling cascades, including those involving Gαi/o proteins, which can lead to downstream effects on cellular migration and immune responses.[10] However, the precise downstream effectors of GPR18 signaling are still under investigation, with some studies suggesting non-canonical signaling pathways.[11][12]

NAGly interaction with the GPR18 receptor.

FAAH Inhibition and Anandamide Modulation

NAGly is a potent inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide.[3] By inhibiting FAAH, NAGly administration leads to an accumulation of endogenous anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and other targets, contributing to the observed analgesic and anti-inflammatory effects.

Mechanism of FAAH inhibition by NAGly.

Experimental Protocols

Protocol 1: Assessment of Analgesic Activity in a Rat Model of Inflammatory Pain (FCA Model)

This protocol details the induction of inflammatory pain using Freund's Complete Adjuvant (FCA) and the subsequent assessment of the analgesic effects of NAGly.

Workflow for the FCA-induced inflammatory pain model.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

N-Arachidonoyl Glycine (NAGly)

-

Vehicle (e.g., saline containing a small percentage of ethanol (B145695) or DMSO)

-

Freund's Complete Adjuvant (FCA)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

-

Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

-

Intrathecal catheters (if applicable)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.

-

Baseline Testing: Measure baseline mechanical paw withdrawal thresholds and thermal paw withdrawal latencies for each animal.

-

Induction of Inflammation: Inject 100 µl of FCA into the plantar surface of one hind paw of each rat.

-

Inflammation Development: Allow 24 hours for the development of a robust inflammatory response, characterized by paw edema, mechanical allodynia, and thermal hyperalgesia.

-

Drug Administration: Administer NAGly (e.g., 70-700 nmol) or vehicle via the desired route (e.g., intrathecally).

-

Post-Treatment Assessment: Measure mechanical and thermal withdrawal responses at predetermined time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the NAGly-treated and vehicle-treated groups. Data can be expressed as the raw values or as a percentage of the maximum possible effect (%MPE).

Protocol 2: Evaluation of Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

N-Arachidonoyl Glycine (NAGly)

-

Vehicle

-

Carrageenan (1% w/v in saline)

-

Plethysmometer or digital caliper

Procedure:

-

Animal Acclimatization: As described in Protocol 1.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer NAGly or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Induction of Edema: One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion

N-Arachidonoyl glycine represents a promising endogenous lipid with significant analgesic and anti-inflammatory potential. Its unique pharmacological profile, acting through GPR18 and FAAH inhibition, distinguishes it from classical cannabinoids and opens new avenues for therapeutic development. The protocols and data presented herein provide a valuable resource for researchers investigating the in vivo effects of NAGly and similar compounds in preclinical animal models. Careful consideration of the experimental design, including the choice of animal model, administration route, and outcome measures, is crucial for obtaining reliable and reproducible results.

References

- 1. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Actions of N-arachidonyl-glycine in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Detection of O-Arachidonoyl Glycidol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool due to its inhibitory effects on key enzymes of the endocannabinoid system, primarily monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). Accurate and sensitive analytical methods are crucial for studying its in vitro and in vivo effects, understanding its mechanism of action, and for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for the detection and quantification of O-Arachidonoyl glycidol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Data Presentation

The inhibitory activity of O-Arachidonoyl glycidol on key enzymes of the endocannabinoid system is a critical quantitative measure of its biological effect.

| Analyte | Enzyme Target | Matrix | IC50 (µM) | Analytical Method |

| O-Arachidonoyl glycidol | Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 4.5 | Hydrolysis Assay |

| O-Arachidonoyl glycidol | Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 19 | Hydrolysis Assay |

| O-Arachidonoyl glycidol | Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 | Hydrolysis Assay |

Experimental Protocols

Synthesis of O-Arachidonoyl Glycidol Analytical Standard

A pure analytical standard is essential for the development and validation of any quantitative analytical method. The synthesis of O-Arachidonoyl glycidol can be adapted from established methods for the synthesis of 2-AG.[1] One common approach involves the acylation of a protected glycerol (B35011) or glycidol precursor with arachidonic acid.

Materials:

-

Glycidol

-

Arachidonic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

-

Dissolve arachidonic acid (1 equivalent) and glycidol (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure O-Arachidonoyl glycidol.

-

Confirm the structure and purity of the synthesized standard by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Sample Preparation from Biological Matrices (Cell Culture)

Efficient extraction of O-Arachidonoyl glycidol from complex biological matrices is critical for accurate quantification. The following protocol is a general guideline for extraction from cell culture media or cell lysates and can be adapted from methods for other endocannabinoids.[2]

Materials:

-

Internal Standard (IS): A deuterated analog of O-Arachidonoyl glycidol (if available) or a structurally similar deuterated lipid (e.g., 2-AG-d8).

-

Cold methanol (B129727)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 70:30 methanol:water)

Protocol:

-

To 1 mL of cell culture supernatant or cell lysate, add 10 µL of the internal standard solution.

-

Add 2 mL of a cold 1:1 (v/v) mixture of methanol and acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-